[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-methoxyphenyl)methanone
Description
This compound features a piperazine core substituted at the 1-position with a 2-methoxyphenyl methanone group and at the 4-position with a 1,3-benzodioxol-5-ylmethyl moiety. The benzodioxole ring contributes to lipophilicity, while the methoxy group on the phenyl ring may influence electronic properties and binding interactions.
Properties
Molecular Formula |
C20H22N2O4 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H22N2O4/c1-24-17-5-3-2-4-16(17)20(23)22-10-8-21(9-11-22)13-15-6-7-18-19(12-15)26-14-25-18/h2-7,12H,8-11,13-14H2,1H3 |
InChI Key |
OJTYWARUNJZXRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-methoxyphenyl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with methylene chloride in the presence of a base to form 1,3-benzodioxole.
Synthesis of the Piperazine Ring: Piperazine can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Coupling Reactions: The benzodioxole moiety is then coupled with the piperazine ring using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of the Methoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-methoxyphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-methoxyphenyl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-methoxyphenyl)methanone involves its interaction with specific molecular targets such as receptors or enzymes. The benzodioxole moiety is known to interact with neurotransmitter receptors, while the piperazine ring can modulate receptor activity. The methoxyphenyl group enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with Modified Piperazine Substituents
[4-(4-Hydroxyphenyl)piperazin-1-yl]-(2-methoxyphenyl)methanone (MehT-3,7)
- Structural Difference : Replaces the benzodioxolylmethyl group with a 4-hydroxyphenyl moiety.
- Activity : Exhibits dual inhibition of AbTYR (IC50 = 3.52 μM) and hTYR (IC50 = 5.4 μM), suggesting that the hydroxyl group enhances interaction with tyrosinase enzymes.
(4-(2-Chloro-4-nitrophenyl)piperazin-1-yl)(3-(2-methoxyphenyl)-5-methylisoxazol-4-yl)methanone (O-methoxy-nucleozin)
- Structural Difference : Incorporates a chloro-nitrobenzene group on piperazine and a methylisoxazole moiety.
- Activity : Stabilizes protein-protein interactions (e.g., influenza nucleoprotein oligomerization) by bridging dimer interfaces.
(4-Aminophenyl)-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone
- Structural Difference: Substitutes the 2-methoxyphenyl group with a 4-aminophenyl moiety.
- Safety Profile : Requires stringent handling precautions (GHS guidelines), indicating higher reactivity due to the free amine group.
- Significance: The amino group improves aqueous solubility but may compromise stability under oxidative conditions .
Analogues with Variations in the Aromatic Moieties
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-chloro-2-methoxyphenyl)methanone
- Structural Difference : Adds a chlorine atom at the 5-position of the 2-methoxyphenyl ring.
b. 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone
- Structural Difference : Replaces the 2-methoxyphenyl group with a benzofuran system.
- Implications : Benzofuran’s fused oxygen heterocycle may improve metabolic stability compared to the methoxy-substituted analogue, though it could reduce solubility .
2-(1,3-Benzodioxol-5-yloxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone
- Structural Difference : Connects the benzodioxole via an ether linkage and introduces a trifluoromethylphenyl group on piperazine.
- Impact : The trifluoromethyl group enhances electronegativity and resistance to oxidative metabolism, favoring prolonged half-life .
Comparative Data Table
Biological Activity
The compound [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-methoxyphenyl)methanone is a piperazine derivative with potential pharmacological applications. This article explores its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 382.5 g/mol. Its structure includes a piperazine ring substituted with a benzodioxole moiety and a methoxyphenyl group, which are crucial for its biological activity.
Biological Activity Overview
Piperazine derivatives have been widely studied for their diverse biological activities, including:
- Antimicrobial Activity : Several studies have shown that piperazine compounds exhibit significant antibacterial and antifungal properties. The presence of the benzodioxole moiety enhances these effects by increasing membrane permeability in bacterial cells.
- Antipsychotic Effects : Piperazine derivatives are known to function as antagonists at various neurotransmitter receptors, including serotonin and dopamine receptors. This activity suggests potential use in treating psychiatric disorders.
- Antitumor Activity : Some piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as a modulator of serotonin and dopamine receptors, influencing neurotransmission and potentially alleviating symptoms of anxiety and depression.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways, contributing to its anticancer properties.
- Membrane Interaction : The hydrophobic nature of the benzodioxole group may facilitate interactions with lipid membranes, disrupting cellular integrity in pathogens.
Case Studies
- Antimicrobial Activity : A study conducted by Kharb et al. (2012) evaluated various piperazine derivatives, including those similar to the compound . The results indicated a strong correlation between structural modifications and enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Psychiatric Applications : Research by Millan et al. (2001) highlighted the antipsychotic potential of piperazine derivatives, demonstrating their effectiveness in animal models of schizophrenia.
- Antitumor Efficacy : In vitro studies have shown that related compounds exhibit significant cytotoxicity against breast cancer cell lines (Choudhary et al., 2006). These findings suggest that this compound could be further explored for its anticancer potential.
Data Table: Biological Activities of Piperazine Derivatives
| Activity Type | Reference | Observations |
|---|---|---|
| Antimicrobial | Kharb et al., 2012 | Effective against various bacterial strains |
| Antipsychotic | Millan et al., 2001 | Reduces symptoms in animal models |
| Antitumor | Choudhary et al., 2006 | Significant cytotoxicity against cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
